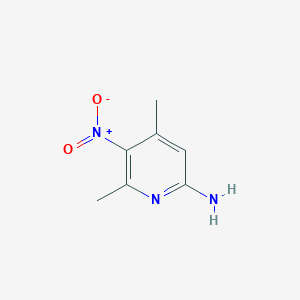

4,6-Dimethyl-5-nitropyridin-2-amine

Description

4,6-Dimethyl-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring methyl and amine groups at specific positions. This compound is structurally characterized by a pyridine ring with a nitro group at position 5, methyl groups at positions 4 and 6, and an amine group at position 2. Such substitutions confer unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4,6-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPSNYHZJHAUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622472 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-22-1 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Methyl-Substituted Pyridin-2-One Precursors

One established approach to obtain nitro-substituted pyridine derivatives is via nitration of methylated pyridin-2-ones, followed by conversion to the corresponding amines.

- Starting Material: 4,6-Dimethylpyridin-2-one derivatives such as Guaresci pyridine.

- Nitration: The nitration of Guaresci pyridine yields 4,6-dimethyl-5-nitropyridin-2-one with reported yields around 19% after two steps involving nitration and hydrolysis.

- Key Steps:

- Nitration under controlled acidic conditions.

- Hydrolysis to convert nitro-pyridin-2-one derivatives to the corresponding aminopyridines.

- Challenges: Low yield due to product solubility issues and potential side reactions.

- Safety Note: Some intermediates such as nitroacetamide used in related syntheses are hazardous, requiring careful handling.

This method was detailed in a study focusing on phenacylation and related transformations of methyl-nitropyridin-2-ones, highlighting the synthesis of 4,6-dimethyl-5-nitropyridin-2-one as a key intermediate.

Direct Nitration of 2-Aminopyridine Derivatives in Microreactors

A more modern and efficient method involves direct nitration of 2-aminopyridine derivatives using mixed acid systems in continuous flow microreactors.

-

- Prepare two reaction liquids:

- Reaction Liquid I: 2-Aminopyridine dissolved in an organic solvent (e.g., a mixture of methylene chloride and ethylene dichloride).

- Reaction Liquid II: Mixed concentrated nitric acid and sulfuric acid (nitrating mixture).

- Pump both liquids into a microreactor at controlled temperatures (20–60 °C) and atmospheric pressure.

- Reaction time is very short (~35 seconds).

- The product, 5-nitro-2-aminopyridine (a close analog), is separated by pH adjustment, cooling, filtration, and recrystallization.

- Prepare two reaction liquids:

-

- Short reaction time.

- High yield (~54% reported for 5-nitro-2-aminopyridine).

- Improved safety and environmental profile due to controlled conditions.

- Scalability due to continuous flow setup.

-

- Cooling and pH adjustment to precipitate the product.

- Reflux with hydrochloric acid followed by crystallization.

- Final pH adjustment and drying to obtain the pure nitroaminopyridine as a yellow solid.

Although this method is described for 5-nitro-2-aminopyridine, the principles can be adapted for 4,6-dimethyl-5-nitropyridin-2-amine by starting from appropriately methyl-substituted aminopyridines.

Synthesis of 2-Amino-4,6-dimethylpyridine as a Precursor

Since this compound requires the 4,6-dimethyl substitution pattern, synthesis of 2-amino-4,6-dimethylpyridine is a critical precursor step.

- Method:

- 3-Aminocrotonitrile is reacted in acetic acid.

- Alternatively, dehydroacetic acid reacts under high-pressure ammonia to form 2,6-dimethyl-4-hydroxypyridine, which is then converted to 2,6-dimethyl-4-aminopyridine.

- Limitations:

- High-pressure ammonia reactions suffer from side reactions and poor specificity.

- Industrial scalability is limited due to harsh conditions and low conversion rates.

- Yield: Up to 90% yield reported for intermediates like 6-amino-2,4-dimethyl-3-pyridine nitrile, indicating efficient precursor synthesis is feasible.

- Purification: pH adjustment, extraction with toluene, washing, drying, and concentration steps are used to isolate crude products before further transformation.

This precursor is then subjected to nitration steps to introduce the nitro group at the 5-position.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Nitration of Guaresci Pyridine | 4,6-Dimethylpyridin-2-one | Nitration with mixed acids, hydrolysis | 19 | Direct route, known chemistry | Low yield, hazardous intermediates |

| Microreactor Nitration | 2-Aminopyridine derivatives | Mixed nitric and sulfuric acid, microreactor | 54 (for analog) | Fast, safe, scalable | Requires specialized equipment |

| Synthesis of 2-Amino-4,6-dimethylpyridine | 3-Aminocrotonitrile or dehydroacetic acid | Acetic acid, high-pressure ammonia | 90 (intermediate) | High yield intermediates | Harsh conditions, side reactions |

Research Findings and Considerations

- Reaction Control: Use of microreactors allows precise temperature and flow control, minimizing side reactions and improving safety in nitration steps.

- Environmental Impact: Continuous flow nitration reduces acid waste and exposure risks compared to batch nitrations.

- Product Purity: pH adjustments and recrystallizations are critical to isolate high-purity this compound.

- Scalability: Industrial-scale synthesis favors methods with safer reagents and continuous processing, though precursor synthesis remains a bottleneck.

- Safety: Handling of nitrating mixtures and explosive intermediates requires strict safety protocols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 4,6-Dimethyl-5-nitropyridin-2-amine exhibits potential biological activities, particularly in the realm of drug discovery. It has been investigated for its antimicrobial and anticancer properties. Derivatives of this compound are being explored for their ability to interact with biological targets, which may lead to the development of new therapeutic agents .

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer activity against several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds .

Data Table: Synthesis Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nitration | 4,6-Dimethyl-5-nitropyridin-2-one | 47 |

| Phenacylation | 5-substituted derivatives | Varied (low yields) |

| Cyclization | Nitroindolizines | High yields observed |

This table summarizes some synthesis reactions involving the compound, highlighting its versatility as a building block in organic chemistry .

Biochip Functionalization

The compound is also utilized in biochip functionalization for detecting biological molecules. Its ability to form stable interactions with biomolecules makes it a valuable component in biosensor technology .

Interaction Studies

Research on the biochemical pathways and molecular targets of this compound reveals that its nitro group can participate in redox reactions, while the methyl groups may facilitate nucleophilic addition reactions. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Electronic Effects: Nitro groups in this compound decrease electron density at the pyridine ring, making it less reactive toward nucleophilic attack compared to amino-substituted analogs like 5-amino-2,4-dimethylpyridine .

- Solubility Trends: Methyl groups enhance lipophilicity, whereas hydroxyl or amino groups improve aqueous solubility. For instance, 2-amino-4,6-dihydroxy-5-nitropyrimidine exhibits higher solubility in water than methylated analogs .

- Crystallographic Insights : Structural analogs such as N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (R factor = 0.044) demonstrate planar geometry stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .

Biological Activity

4,6-Dimethyl-5-nitropyridin-2-amine (CAS No. 22934-22-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 4,6-dimethylpyridin-2-amine. The reaction conditions are crucial for achieving high yields and purity. Common methods include:

- Nitration using concentrated nitric acid : This method allows for selective introduction of the nitro group at the 5-position of the pyridine ring.

- Use of solvents : Dimethyl sulfoxide (DMSO) is often employed to enhance solubility and reaction efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : Research indicates that derivatives of nitropyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

Case Studies

- Alzheimer's Disease Research : A study demonstrated that certain nitropyridine derivatives exhibit significant inhibitory activity against AChE with selectivity over BChE, suggesting their potential as therapeutic agents for AD .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results in inhibiting growth, indicating its potential use as an antibacterial agent .

Data Table: Biological Activities and Properties

| Activity | Target/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.25 | |

| BChE Inhibition | Butyrylcholinesterase | 0.35 | |

| Antimicrobial Effect | Various bacterial strains | 15 |

Discussion

The compound's ability to inhibit cholinesterases positions it as a candidate for further development in treating cognitive disorders. Its antimicrobial properties also suggest potential applications in infectious disease management.

Q & A

Q. What are the established synthetic routes and characterization techniques for 4,6-Dimethyl-5-nitropyridin-2-amine?

- Methodological Answer : Synthesis typically involves sequential alkylation and nitration reactions. For example, nitration at the 5-position of a pyridine derivative can be achieved using nitric acid in sulfuric acid under controlled temperature (0–5°C). Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Monitor for nitro compound decomposition (e.g., exothermic reactions) during synthesis .

Q. How is this compound typically applied in academic research contexts?

- Methodological Answer : It serves as a precursor for heterocyclic derivatives in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., coordination polymers). Functionalization at the 2-amino group or nitro reduction (to amine) enables diversification for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reaction mechanisms (e.g., nitration regioselectivity)?

Q. What strategies resolve contradictions in spectral data or reactivity observations?

Q. How can computational methods (e.g., DFT) be integrated with experimental studies to elucidate electronic properties?

Q. What theoretical frameworks guide studies on its electronic or catalytic behavior?

Q. How can factorial design optimize synthesis yield or purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.